

what is the chemical structure of 5-(2-Hydroxyethyl)uridine

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Compound of Interest

Compound Name: 5-(2-Hydroxyethyl)uridine

Cat. No.: B12099970

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An In-depth Technical Guide to **5-(2-Hydroxyethyl)uridine** for Researchers and Drug Development Professionals

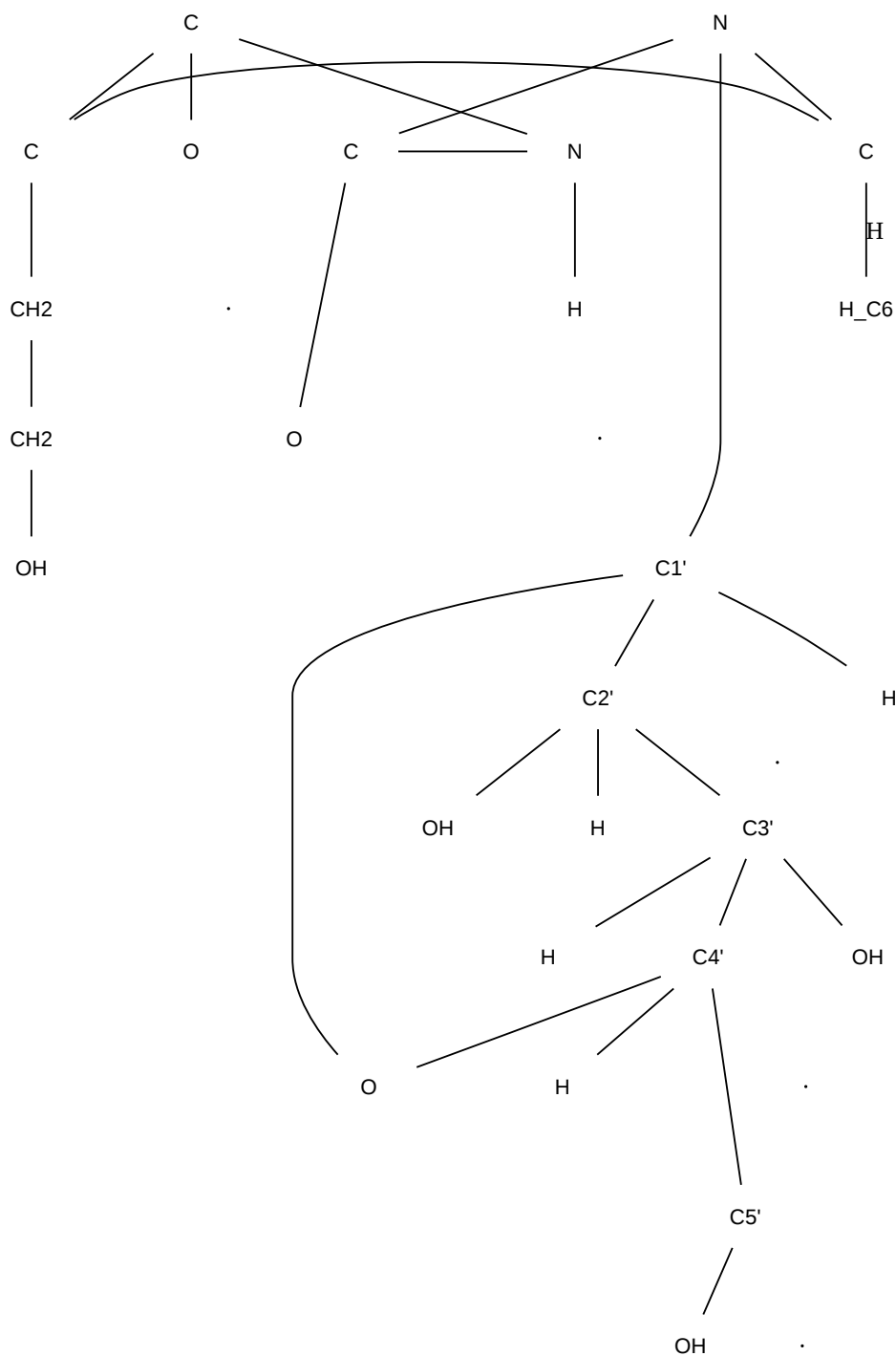
Introduction

5-(2-Hydroxyethyl)uridine is a modified pyrimidine nucleoside, structurally analogous to thymidine. As a derivative of uridine, it belongs to a class of compounds that are fundamental to various biological processes. The primary application of **5-(2-Hydroxyethyl)uridine** in a research context is as a tool for labeling and tracking DNA synthesis. Its incorporation into replicating DNA allows for the monitoring of cellular proliferation and dynamics in various biological systems. This guide provides a comprehensive overview of its chemical structure, synthesis, and characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

5-(2-Hydroxyethyl)uridine consists of a uracil base modified at the 5-position with a 2-hydroxyethyl group, attached to a ribose sugar moiety.

Chemical Structure of 5-(2-Hydroxyethyl)uridine

[Click to download full resolution via product page](#)Caption: Chemical structure of **5-(2-Hydroxyethyl)uridine**.

Physicochemical Data

Property	Value
CAS Number	102691-28-1
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₇
Molecular Weight	288.26 g/mol
Appearance	White to off-white solid (predicted)
Solubility	Soluble in water and polar organic solvents (predicted)

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **5-(2-Hydroxyethyl)uridine** is not widely published, a general and plausible method involves the C-5 alkylation of a protected uridine derivative. A common approach for such modifications is the palladium-catalyzed Heck coupling reaction.

Representative Synthesis Protocol: Palladium-Catalyzed C-5 Alkylation

This protocol is a representative example based on established methods for the 5-alkylation of uridine.

Materials:

- 5-Iodouridine
- 2-(tert-Butyldimethylsilyloxy)ethyl acrylate
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Triethylamine (Et₃N)

- Acetonitrile (MeCN)
- Tetrabutylammonium fluoride (TBAF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography

Procedure:

- Protection of the Hydroxyl Group: The hydroxyl group of 2-hydroxyethyl acrylate is first protected, for example, with a tert-butyldimethylsilyl (TBDMS) group to prevent side reactions.
- Heck Coupling Reaction:
 - In a round-bottom flask, dissolve 5-iodouridine (1 equivalent) in anhydrous acetonitrile.
 - Add 2-(tert-Butyldimethylsilyloxy)ethyl acrylate (1.5 equivalents), palladium(II) acetate (0.1 equivalents), triphenylphosphine (0.2 equivalents), and triethylamine (2 equivalents).
 - Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80°C for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
 - Purify the crude product by silica gel column chromatography to obtain the protected 5-substituted uridine derivative.
- Deprotection:
 - Dissolve the purified product in dichloromethane.

- Add a solution of tetrabutylammonium fluoride (1.1 equivalents) in tetrahydrofuran (THF) dropwise at 0°C.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Final Purification: Purify the final product, **5-(2-Hydroxyethyl)uridine**, by silica gel column chromatography or recrystallization.

Analytical Characterization

The structure and purity of synthesized **5-(2-Hydroxyethyl)uridine** would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in D₂O, relative to TMS):

Protons	Predicted Chemical Shift (ppm)	Multiplicity
H-6	~7.8	s
H-1'	~5.9	d
H-2', H-3', H-4'	~4.1-4.3	m
H-5', H-5''	~3.7-3.9	m
-CH ₂ - (ethyl, attached to C5)	~2.5	t
-CH ₂ - (ethyl, hydroxyl)	~3.6	t

Predicted ¹³C NMR Chemical Shifts (in D₂O):

Carbon	Predicted Chemical Shift (ppm)
C-2	~152
C-4	~165
C-5	~112
C-6	~142
C-1'	~90
C-2'	~74
C-3'	~70
C-4'	~85
C-5'	~61
-CH ₂ - (ethyl, attached to C5)	~30
-CH ₂ - (ethyl, hydroxyl)	~60

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.

Predicted Mass Spectrometry Data:

Ion	Predicted m/z
[M+H] ⁺	289.10
[M+Na] ⁺	311.08
[M-H] ⁻	287.09

Biological Activity and Applications

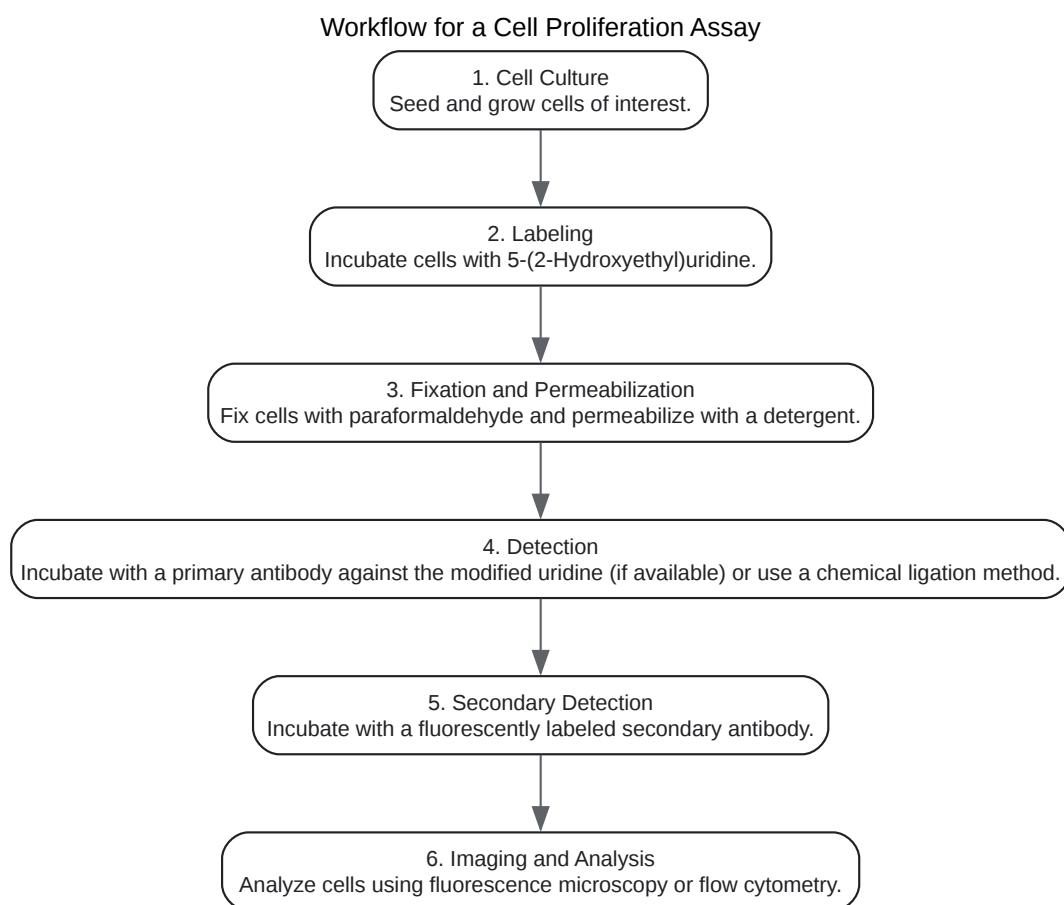
5-(2-Hydroxyethyl)uridine serves as a thymidine analogue, which allows it to be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This property makes it a

valuable tool for assessing DNA synthesis.

Mechanism of Action in DNA Labeling

- Cellular Uptake: **5-(2-Hydroxyethyl)uridine** is taken up by cells.
- Phosphorylation: Inside the cell, it is phosphorylated by cellular kinases to its triphosphate form, **5-(2-Hydroxyethyl)uridine triphosphate**.
- Incorporation into DNA: DNA polymerases recognize the triphosphate form and incorporate it into newly synthesized DNA strands in place of thymidine triphosphate.
- Detection: The incorporated **5-(2-Hydroxyethyl)uridine** can then be detected. The hydroxyl group on the ethyl side chain can be a target for further chemical modification, for example, through conjugation with a fluorescent dye or a hapten for immunodetection, although detection methods for this specific modification are not as established as for other analogues like EdU or BrdU.

Experimental Workflow: Cell Proliferation Assay



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Caption: A generalized workflow for a cell proliferation assay.

Conclusion

5-(2-Hydroxyethyl)uridine is a valuable research tool for studying DNA synthesis and cell proliferation. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and methods for its characterization and application. For researchers

and professionals in drug development, understanding the synthesis and properties of such modified nucleosides is crucial for the design and development of novel therapeutic agents and diagnostic tools.

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